Thalidomide

Description

This compound appears as needles or white powder. (NTP, 1992)

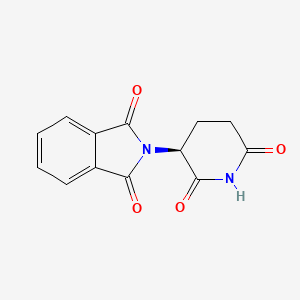

2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.

A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, this compound was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. This compound displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.

The physiologic effect of this compound is by means of Decreased Immunologically Active Molecule Activity.

This compound and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.

This compound is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. this compound acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, this compound inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for immune system disease and multiple myeloma and has 85 investigational indications. This drug has a black box warning from the FDA.

A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]

A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.

See also: Lenalidomide (related).

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022524 | |

| Record name | Thalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thalidomide appears as needles or white powder. (NTP, 1992), Solid | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C, Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene., Very soluble in dioxane, pyridine, 2.55e+00 g/L | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THALIDOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles | |

CAS No. |

50-35-1, 841-67-8, 2614-06-4 | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalidomide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-Thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thalidomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8R6ORS6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALIDOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

516 to 520 °F (NTP, 1992), 270 °C | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THALIDOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Glue Mechanism of Thalidomide: A Technical Guide to Cereblon-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a drug with a notorious past due to its severe teratogenicity, has been successfully repurposed for the treatment of various hematological cancers, including multiple myeloma.[1][2][3] This remarkable therapeutic comeback was made possible by the elucidation of its unique mechanism of action, which hinges on the protein Cereblon (CRBN).[1][4] this compound and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues."[2][5] They facilitate an interaction between CRBN, the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex, and specific "neosubstrate" proteins that are not normally targeted by this ligase.[1][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the drug's therapeutic effects.[4][6] This guide provides an in-depth technical overview of the this compound-Cereblon mechanism, presenting key quantitative data, detailed experimental protocols, and visualizations of the core pathways.

Core Mechanism of Action: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The central player in this compound's mechanism of action is the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex is composed of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA damage-binding protein 1 (DDB1), and Cereblon (CRBN) itself, which acts as the substrate receptor.[4][7] In the absence of this compound, the CRL4^CRBN^ complex has its own set of endogenous substrates. However, the binding of this compound to a specific pocket in CRBN creates a novel protein surface.[1][7] This modified surface is then able to recognize and bind to specific neosubstrates, effectively hijacking the E3 ligase machinery to target them for degradation.[5][6]

The "Molecular Glue" in Action: Neosubstrate Degradation

The therapeutic efficacy of this compound and its analogs is directly linked to the degradation of specific neosubstrates. Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma effects of these drugs.[8][9][10] Conversely, the teratogenic effects of this compound are attributed to the degradation of other neosubstrates, such as SALL4.[2][11] The specific neosubstrates targeted can vary between different this compound analogs, which has driven the development of new IMiDs with improved therapeutic windows.[12]

Quantitative Data: Binding Affinities and Degradation

The interaction between this compound analogs, Cereblon, and neosubstrates has been quantified using various biophysical and cellular assays. The following tables summarize key data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions.

Table 1: Binding Affinities of this compound and Analogs to Cereblon

| Compound | Assay Type | Binding Constant | Organism/Construct |

| This compound | - | Kd: ~250 nM[13] | Not Specified |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer[5] | Not Specified |

| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM[14] | Human |

| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM[14] | Human |

| Lenalidomide | Competitive Titration | Ki: 177.80 nM[5] | Human DDB1-CRBN |

| Pomalidomide | Competitive Titration | Ki: 156.60 nM[5] | Human DDB1-CRBN |

| CC-885 | TR-FRET | IC50: 0.43 nM[14] | Human |

Table 2: Neosubstrate Degradation Data

| Compound | Neosubstrate | Cell Line | Assay | Metric | Value |

| Lenalidomide | IKZF1 | MM1.S | Western Blot | DC50 | ~10 nM[15] |

| Lenalidomide | IKZF3 | MM1.S | Western Blot | DC50 | ~10 nM[15] |

| Pomalidomide | IKZF1 | MM1.S | Western Blot | DC50 | ~1 nM[15] |

| Pomalidomide | IKZF3 | MM1.S | Western Blot | DC50 | ~1 nM[15] |

| CC-885 | GSPT1 | MOLM-13 | Western Blot | DC50 | <10 nM[1] |

| This compound | SALL4 | HEK293T | Western Blot | - | Degradation observed at 10 µM[11] |

Experimental Protocols

The elucidation of the this compound-Cereblon mechanism has been dependent on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event.[5][16] This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5]

Methodology:

-

Sample Preparation: Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The this compound analog is dissolved in the final dialysis buffer.[5]

-

ITC Experiment: The CRBN solution is loaded into the sample cell of the calorimeter. The this compound analog solution is loaded into the injection syringe. A series of small, precisely measured injections of the ligand are made into the sample cell while maintaining a constant temperature.[5]

-

Data Analysis: The heat change after each injection is recorded. The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a this compound analog) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.[5] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[5]

Methodology:

-

Immobilization: Recombinant CRBN protein is immobilized onto a sensor chip surface.[5]

-

Binding Analysis: A series of concentrations of the this compound analog in a suitable running buffer are flowed over the sensor chip surface. The association and dissociation of the analyte are monitored in real-time.[5]

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.[5]

Western Blot for Protein Degradation

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is a cornerstone for assessing neosubstrate degradation.[6][13]

Methodology:

-

Cell Culture and Treatment: Cells expressing the target neosubstrate are cultured and then treated with the this compound analog or a vehicle control for a specified time course.[13]

-

Cell Lysis: Cells are harvested and lysed to release total cellular proteins.[6]

-

Protein Quantification: The total protein concentration of each lysate is determined using a suitable method (e.g., BCA assay) to ensure equal loading.[6]

-

SDS-PAGE: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[6]

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the neosubstrate of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[6]

-

Detection and Analysis: The protein bands are visualized and quantified using a suitable detection reagent and imaging system. Protein levels are typically normalized to a loading control (e.g., GAPDH or β-actin).[6][13]

Conclusion and Future Directions

The discovery of Cereblon as the primary target of this compound has not only demystified the drug's complex pharmacology but has also ushered in a new era of drug development.[1][17] The "molecular glue" mechanism has provided a blueprint for the rational design of novel therapeutics that can induce the degradation of previously "undruggable" proteins.[6] This has led to the development of new Cereblon E3 ligase modulators (CELMoDs) with enhanced selectivity and potency.[1] Furthermore, the this compound-Cereblon interaction has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a target protein to an E3 ligase to induce its degradation.[1][18] As our understanding of the structural and molecular determinants of neosubstrate recognition continues to grow, so too will our ability to design highly specific and effective protein-degrading drugs for a wide range of diseases.

References

- 1. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation using this compound and its derivatives [jstage.jst.go.jp]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

The Stereospecific Teratogenicity of Thalidomide: A Technical Guide to its Enantiomeric Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the teratogenic effects of thalidomide, with a specific focus on the differential activities of its (R)- and (S)-enantiomers. This compound, a racemic mixture, is notorious for causing severe birth defects, a tragedy that underscored the critical importance of stereochemistry in drug development.[1][2][3] This document delves into the molecular mechanisms underpinning this compound's teratogenicity, centered on its interaction with the primary target protein, Cereblon (CRBN).[4][5][6] We present detailed experimental protocols for key assays used to investigate these effects, quantitative data on enantiomer-specific binding affinities, and visualizations of the implicated signaling pathways and experimental workflows. This guide is intended to serve as a vital resource for researchers in pharmacology, toxicology, and drug development, offering a deep understanding of this compound's tragic legacy and the ongoing efforts to develop safer derivatives.

Introduction: The Chiral Enigma of this compound

Originally marketed as a safe sedative and antiemetic in the late 1950s and early 1960s, this compound was responsible for a global epidemic of severe congenital malformations.[1][7] The most prominent of these was phocomelia, a condition characterized by shortened or absent limbs.[1][8] It was later discovered that this compound exists as a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide. The (R)-enantiomer possesses the desired sedative properties, while the (S)-enantiomer is potently teratogenic.[1][9] A critical challenge in administering the "safe" enantiomer is that the two forms rapidly interconvert under physiological conditions, meaning that administering pure (R)-thalidomide does not prevent the formation of the harmful (S)-enantiomer in the body.[1][9][10][11]

The this compound disaster was a watershed moment in pharmacology and drug regulation, highlighting the profound impact of stereoisomerism on biological activity.[2] This guide will explore the molecular basis for the differential effects of this compound enantiomers, focusing on their interaction with Cereblon and the subsequent downstream cellular events that lead to developmental abnormalities.

The Molecular Target: Cereblon (CRBN)

The primary molecular target of this compound is Cereblon (CRBN), a protein that functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[4][12][13] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins.

The binding of this compound to CRBN alters the substrate specificity of the CRL4^CRBN^ complex.[14][15] This leads to the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation.[16] The degradation of these neosubstrates is central to both the therapeutic and teratogenic effects of this compound.

Enantioselective Binding to Cereblon

The teratogenic effects of this compound are initiated by the stereospecific binding of its enantiomers to the this compound-binding domain (TBD) of CRBN. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[17][18][19] Biochemical studies have shown that (S)-thalidomide binds to CRBN approximately 10-fold more tightly than (R)-thalidomide.[18][19] This differential binding affinity is a key determinant of the enantiomer-specific teratogenic activity.

dot

References

- 1. Comparative Chiral Separation of this compound Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of this compound enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Separation of this compound by HPLC | Phenomenex [phenomenex.com]

- 9. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of this compound-Specific Transcriptomics and Proteomics Signatures during Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.e-bookshelf.de [content.e-bookshelf.de]

- 15. [PDF] Structural basis of this compound enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Glue Paradigm: A Technical Guide to Thalidomide-Induced SALL4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide, a drug with a notorious past, has re-emerged as a powerful therapeutic, primarily through its action as a "molecular glue." This guide provides an in-depth technical overview of a critical mechanism underlying both its therapeutic efficacy and teratogenic effects: the induced degradation of the transcription factor Sal-like protein 4 (SALL4). We will explore the intricate molecular interactions, detail the experimental methodologies used to elucidate this pathway, and present key quantitative data. This document serves as a comprehensive resource for researchers in oncology, developmental biology, and drug discovery, offering insights into the principles of targeted protein degradation and the specific case of SALL4.

Introduction: The Molecular Mechanism of Action

This compound and its analogs, known as immunomodulatory drugs (IMiDs), function by hijacking the body's own protein disposal machinery.[1][2] These small molecules act as a molecular glue, fostering an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not normally interact.[3][4] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[5][6]

One of the most significant neosubstrates of the this compound-CRBN complex is the transcription factor SALL4.[1][7] SALL4 is a crucial regulator of embryonic development, particularly limb formation, and is also implicated in the self-renewal of hematopoietic stem cells and the progression of certain cancers.[8][9][10] The degradation of SALL4 is now understood to be a primary cause of the devastating birth defects associated with this compound, as these defects phenocopy those seen in genetic syndromes caused by SALL4 mutations.[1][7][11]

Signaling Pathway of this compound-Induced SALL4 Degradation

The degradation of SALL4 is initiated by the binding of this compound to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[12][13] This binding event alters the substrate specificity of CRBN, creating a new binding surface that recognizes a specific structural motif within SALL4, particularly within its zinc finger domains.[1][2] This leads to the formation of a ternary complex (SALL4-thalidomide-CRBN), which facilitates the transfer of ubiquitin from the E2 conjugating enzyme to SALL4.[6] The resulting polyubiquitinated SALL4 is then recognized and degraded by the proteasome.[5][14]

Quantitative Data

The degradation of SALL4 is a dose-dependent process. The following tables summarize key quantitative data from published studies.

Table 1: Dose-Dependent Degradation of SALL4 by IMiDs

| Cell Line | Compound | Concentration (µM) | SALL4 Degradation (%) | Reference |

| H9 hESC | This compound | 1 | ~25% | [1][2] |

| 10 | ~75% | [1][2] | ||

| Lenalidomide | 0.1 | ~50% | [1][2] | |

| 1 | >90% | [1][2] | ||

| Pomalidomide | 0.01 | ~50% | [1][2] | |

| 0.1 | >90% | [1][2] | ||

| Kelly Cells | This compound | 1 | ~20% | [1][2] |

| 10 | ~60% | [1][2] | ||

| Lenalidomide | 0.1 | ~40% | [1][2] | |

| 1 | ~80% | [1][2] | ||

| Pomalidomide | 0.01 | ~50% | [1][2] | |

| 0.1 | >90% | [1][2] |

Note: Degradation percentages are estimated from Western blot data presented in the cited literature.

Table 2: In Vitro Binding Affinities (TR-FRET)

| Interacting Proteins | Compound | Apparent KD (nM) | Reference |

| DDB1ΔB-CRBN + hsSALL4ZnF2 | This compound | ~200 | [1][2] |

| Lenalidomide | ~50 | [1][2] | |

| Pomalidomide | ~20 | [1][2] | |

| DDB1ΔB-CRBN + hsSALL4ZnF4 | This compound | >1000 | [1][2] |

| Lenalidomide | ~500 | [1][2] | |

| Pomalidomide | ~100 | [1][2] |

Note: KD values are apparent affinities determined by titrating the IMiD.

Experimental Protocols

Immunoprecipitation (IP) for SALL4-CRBN Interaction

This protocol is designed to demonstrate the this compound-dependent interaction between SALL4 and CRBN.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add an appropriate amount of anti-CRBN antibody to the pre-cleared lysate and incubate with gentle rotation overnight at 4°C.

-

Complex Capture: Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the eluate by Western blotting using an anti-SALL4 antibody. An increased SALL4 signal in the this compound-treated sample compared to the DMSO control indicates a drug-dependent interaction with CRBN.

Western Blotting for SALL4 Degradation

This protocol is used to quantify the reduction in SALL4 protein levels following this compound treatment.

Workflow Diagram:

Methodology:

-

Sample Preparation: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for SALL4 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Quantification: Quantify the band intensities using densitometry software. Normalize the SALL4 band intensity to the corresponding loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to CRBN in a cellular context.

Workflow Diagram:

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.[17]

-

Heating: Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[4]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]

-

Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble CRBN at each temperature by Western blotting. A shift in the melting curve of CRBN to a higher temperature in the presence of this compound indicates ligand binding and stabilization of the protein.

Conclusion

The this compound-induced degradation of SALL4 serves as a paradigm for the mechanism of molecular glue degraders. Understanding this process at a molecular and quantitative level is crucial for the rational design of novel therapeutics that can harness the power of targeted protein degradation while avoiding off-target effects like teratogenicity. The experimental protocols detailed in this guide provide a robust framework for investigating this and other molecular glue-mediated degradation events. As the field of targeted protein degradation continues to expand, the principles learned from the study of this compound and SALL4 will undoubtedly pave the way for the development of safer and more effective medicines.

References

- 1. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 3. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Rapid proteasome degradation of SMAD4 in DBA iPSCs. - Public Library of Science - Figshare [plos.figshare.com]

- 9. SALL4 mediates teratogenicity as a this compound-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CETSA [cetsa.org]

- 14. researchgate.net [researchgate.net]

- 15. origene.com [origene.com]

- 16. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Thalidomide Tragedy: A Historical and Scientific Whitepaper for Drug Development Professionals

A deep dive into the scientific failings, subsequent discoveries, and regulatory overhaul that continue to shape modern pharmaceutical research.

The thalidomide tragedy of the late 1950s and early 1960s stands as a stark reminder of the profound responsibility inherent in drug development. Initially marketed as a seemingly safe, over-the-counter sedative and antiemetic for morning sickness, this compound's teratogenic effects resulted in a global health crisis, with thousands of children born with severe congenital malformations.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a historical perspective on the tragedy, focusing on the scientific investigations that unraveled its mechanisms of action and the subsequent evolution of drug safety regulations.

A Bitter Pill: The Rise and Fall of this compound

Developed by the German pharmaceutical company Chemie Grünenthal in 1954, this compound was launched in 1957.[4][5] It was promoted as a "wonder drug" for insomnia, coughs, colds, and, most notably, morning sickness in pregnant women, with advertising emphasizing its supposed non-toxic nature.[1][4] However, by the early 1960s, a dramatic increase in infants born with phocomelia (severe limb malformations), as well as other defects affecting the eyes, ears, and internal organs, was observed.[1][6] In 1961, Dr. William McBride in Australia and Dr. Widukind Lenz in Germany independently linked the surge in birth defects to maternal this compound use, leading to its withdrawal from the market.[4][7]

Quantitative Impact of the this compound Tragedy

The full extent of the this compound tragedy is difficult to quantify precisely, but it is estimated that over 10,000 children worldwide were born with this compound-induced birth defects, and a significant number of miscarriages and stillbirths are also attributed to the drug.[1][8][9] The following tables summarize the estimated impact in several countries.

| Country/Region | Estimated Number of Affected Births | Additional Notes |

| Worldwide | >10,000 | Some estimates range up to 20,000. Approximately 40% of affected infants died around the time of birth.[1][8] |

| West Germany | ~2,500 | The country where this compound was first developed and marketed.[1] |

| United Kingdom | ~2,000 | The drug was licensed in the UK from 1958 to 1961.[1] |

| Canada | >100 | This compound was available in Canada until 1962.[7][10] |

| Japan | - | While the exact number is difficult to ascertain, a significant number of "this compound babies" were reported.[11] |

| United States | ~17 | The widespread use of this compound was largely prevented by FDA reviewer Dr. Frances Kelsey, who had concerns about its safety. However, the drug was distributed in clinical trials.[1] |

Table 1: Estimated Number of Individuals Affected by this compound-Induced Birth Defects.

| Parameter | Value/Description | Source(s) |

| Typical Dosage for Morning Sickness (1950s-1960s) | Marketed as an over-the-counter drug in some regions, specific dosage recommendations for morning sickness are not well-documented in the search results but it was readily available.[1][9] | [1][9] |

| Teratogenic Dose | A single dose of this compound taken during the critical window of pregnancy was sufficient to cause birth defects.[8][12] | [8][12] |

| Critical Window of Exposure | The most severe defects occurred when the drug was taken between 20 and 36 days after fertilization.[1][8] | [1][8] |

Table 2: Dosage and Exposure Information for this compound.

Unraveling the Mechanism: A Scientific Journey

The this compound tragedy spurred decades of research to understand its devastating teratogenic effects and, paradoxically, its therapeutic benefits, which were later discovered. Two key scientific breakthroughs were pivotal in elucidating this compound's mechanism of action: the discovery of its anti-angiogenic properties and the identification of Cereblon (CRBN) as its direct molecular target.

The Anti-Angiogenesis Hypothesis

A significant breakthrough came in 1994 when Dr. Judah Folkman's lab demonstrated that this compound inhibits angiogenesis, the formation of new blood vessels.[9] This led to the hypothesis that the limb defects were a result of disrupted blood vessel development in the embryonic limb buds.

This in vivo assay was crucial in demonstrating this compound's anti-angiogenic effects.

-

Objective: To assess the effect of a test compound on the growth of new blood vessels in the normally avascular cornea of a rabbit.

-

Methodology:

-

Pellet Preparation: A slow-release pellet containing a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF) is prepared. For testing inhibitors, the test compound (this compound) can be incorporated into the pellet or administered systemically.

-

Surgical Procedure: Under anesthesia, a small pocket is surgically created in the cornea of a rabbit, approximately 1-2 mm from the limbus (the border of the cornea and the sclera).

-

Pellet Implantation: The prepared pellet is implanted into the corneal pocket.

-

Observation and Quantification: Over a period of several days to two weeks, the growth of new blood vessels from the limbus towards the pellet is observed and quantified using a slit lamp. The length and density of the new vessels are measured.

-

Analysis: The extent of angiogenesis in animals treated with the test compound is compared to that in control animals. A reduction in vessel growth indicates an anti-angiogenic effect.

-

The Discovery of Cereblon (CRBN) as the Primary Target

The definitive breakthrough in understanding this compound's mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct binding partner.[12][13] CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).

This biochemical technique was instrumental in isolating and identifying CRBN as the this compound-binding protein.

-

Objective: To identify the cellular proteins that directly bind to a specific small molecule (in this case, this compound).

-

Methodology:

-

Ligand Immobilization: A derivative of this compound is chemically synthesized with a linker arm that allows it to be covalently attached to a solid support matrix, such as agarose or magnetic beads. This creates an "affinity column" or "affinity beads."

-

Cell Lysate Preparation: A solution containing all the proteins from a cell line (cell lysate) is prepared.

-

Affinity Chromatography: The cell lysate is passed over the this compound-bound affinity matrix. Proteins that have an affinity for this compound will bind to the immobilized drug, while other proteins will wash through.

-

Elution: The bound proteins are then eluted (released) from the matrix, often by changing the pH or salt concentration of the buffer, or by adding a high concentration of the free drug to compete for binding.

-

Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry. In the case of this compound, this process identified Cereblon as the primary binding partner.[14]

-

The Molecular Cascade: Signaling Pathways of Teratogenesis and Therapy

The binding of this compound to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. This "molecular glue" effect leads to the recruitment of specific proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is central to both this compound's teratogenic and therapeutic effects.

Teratogenic Effects: Degradation of SALL4

A key breakthrough in understanding this compound-induced birth defects was the discovery that this compound binding to CRBN leads to the degradation of the transcription factor SALL4.[15][16] SALL4 is crucial for limb development, and mutations in the SALL4 gene are known to cause syndromes that phenocopy this compound embryopathy, such as Duane-radial ray syndrome and Holt-Oram syndrome.[15][16]

Caption: this compound-induced degradation of SALL4 leading to teratogenesis.

Therapeutic Effects: Degradation of Ikaros and Aiolos

The immunomodulatory and anti-myeloma effects of this compound and its analogs (IMiDs), such as lenalidomide and pomalidomide, are largely attributed to the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][17] The degradation of these factors leads to the death of multiple myeloma cells and the stimulation of T-cells.

Caption: IMiD-induced degradation of Ikaros and Aiolos mediating therapeutic effects.

A Paradigm Shift in Drug Regulation

The this compound tragedy was a watershed moment for pharmaceutical regulation worldwide. It exposed critical deficiencies in the then-existing drug approval processes and underscored the urgent need for rigorous preclinical and clinical testing for safety and efficacy.

The Kefauver-Harris Amendments in the United States

In the United States, the near-miss with this compound, largely due to the diligence of FDA reviewer Dr. Frances Kelsey, led to the passage of the Kefauver-Harris Drug Amendments in 1962.[18] This legislation fundamentally strengthened the FDA's authority and transformed drug regulation in the country.

Key Provisions of the Kefauver-Harris Amendments:

-

Proof of Efficacy: For the first time, drug manufacturers were required to provide substantial evidence of a drug's effectiveness for its intended use, in addition to proof of safety.[18]

-

Informed Consent: The amendments mandated that subjects of clinical trials must provide informed consent.

-

Adverse Event Reporting: Drug manufacturers were required to report adverse drug reactions to the FDA.

-

FDA Oversight of Clinical Trials: The FDA was given greater authority to oversee the conduct of clinical trials.[18]

Caption: The evolution of drug regulation in response to the this compound tragedy.

Global Impact on Teratogenicity Testing

The this compound disaster led to the global implementation of mandatory teratogenicity testing for all new drugs.[19][20] Regulatory agencies worldwide established guidelines for developmental and reproductive toxicology (DART) studies to assess the potential of a drug to cause harm to a developing fetus.

The Rebirth of this compound and the Dawn of IMiDs

Despite its tragic history, this compound was rediscovered to have potent therapeutic effects. In the 1960s, it was found to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[21] Later, its anti-angiogenic and immunomodulatory properties led to its successful use in the treatment of multiple myeloma.[5][6]

This renaissance spurred the development of this compound analogs, known as Immunomodulatory Drugs (IMiDs), such as lenalidomide and pomalidomide. These second and third-generation compounds were designed to have enhanced therapeutic activity and a more favorable safety profile, although the risk of teratogenicity remains. The development of IMiDs represents a significant advancement in the treatment of hematological malignancies and continues to be an active area of research.

Lessons for the Modern Researcher

The this compound tragedy offers several enduring lessons for today's researchers, scientists, and drug development professionals:

-

The Primacy of Rigorous Preclinical and Clinical Testing: The disaster underscores the absolute necessity of comprehensive safety and efficacy testing before a drug is brought to market.

-

Understanding the Mechanism of Action: A thorough understanding of a drug's molecular mechanism of action is crucial for predicting both its therapeutic effects and its potential toxicities.

-

The Importance of Post-Marketing Surveillance: The tragedy highlighted the need for robust systems to monitor and report adverse drug reactions after a drug has been approved.

-

Ethical Considerations in Clinical Trials: The principles of informed consent and patient safety are paramount in all stages of clinical research.

The story of this compound is a cautionary tale, but it is also a story of scientific discovery and the remarkable resilience of the scientific and medical communities. The knowledge gained from this tragedy has fundamentally reshaped the landscape of drug development, leading to safer medicines and a deeper understanding of human biology. It is a history that every individual involved in the creation of new therapies must understand and remember.

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The evolution of pharmacovigilance: Lessons from this compound - ecancer [ecancer.org]

- 6. Pharmacovigilance: the evolution of drug safety monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. CRL4CRBN Mediated Degradation of SALL4 Links this compound Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]

- 9. Molecular Mechanisms of the Teratogenic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Regulatory Affairs: A Powerful Story of How Drug Regulation Transformed Healthcare [pharmacores.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 13. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 17. researchgate.net [researchgate.net]

- 18. US Regulatory Response to this compound (1950-2000) | Embryo Project Encyclopedia [embryo.asu.edu]

- 19. This compound: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. The Rise, Fall and Subsequent Triumph of this compound: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Thalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as a sedative, thalidomide was withdrawn from the market due to its severe teratogenic effects. However, subsequent research has unveiled its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties, leading to its repurposing for various conditions, including erythema nodosum leprosum and multiple myeloma.[1] This technical guide provides an in-depth overview of the initial studies that elucidated the core anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting the production of tumor necrosis factor-alpha (TNF-α), modulating the NF-κB signaling pathway, and interacting with the Cereblon (CRBN) E3 ubiquitin ligase complex.

Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) Production

One of the earliest and most significant discoveries regarding this compound's anti-inflammatory action is its ability to selectively inhibit the production of TNF-α, a key pro-inflammatory cytokine.[2] The primary mechanism for this inhibition is the enhanced degradation of TNF-α messenger RNA (mRNA).[3][4]

Quantitative Data on TNF-α Inhibition

| Experimental System | Stimulant | This compound Concentration | Effect on TNF-α | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | 1 µg/mL | 40% inhibition of TNF-α production | [2] |

| Human Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | Reduced TNF-α mRNA half-life from ~30 min to ~17 min | [3] |

| Human Fetal Microglial Cells | LPS or Lipoarabinomannan | Dose-dependent | Inhibition of TNF-α release | [5] |

| RAW 264.7 Macrophage-like Cells | Lipopolysaccharide (LPS) | 10, 100, 500 µg/mL | Significant inhibition of TNF-α production | [6][7] |

Modulation of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes, including TNF-α and interleukin-8.[8][9] This suppression is achieved through the inhibition of IκB kinase (IKK) activity, which is essential for the activation of NF-κB.[8][9] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[10]

Signaling Pathway: NF-κB Inhibition by this compound

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production via down-regulation of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of NF-kappa B activity by this compound through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by this compound through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of a New Paradigm: Early Investigations into Thalidomide's Anti-Angiogenic Properties

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially synthesized in the 1950s as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal from the market. However, astute clinical observations and subsequent rigorous scientific inquiry in the early 1990s unveiled a previously unknown and profound biological activity: the inhibition of angiogenesis, the formation of new blood vessels. This discovery, spearheaded by the seminal work of D'Amato, Folkman, and colleagues, not only provided a plausible explanation for its devastating birth defects but also opened an entirely new therapeutic avenue for a drug once consigned to medical history. This technical guide delves into the core early research that established this compound as a potent anti-angiogenic agent, focusing on the key experimental models, quantitative data, and initial hypotheses regarding its mechanism of action.

Core Experimental Models of Early Research

The foundational studies establishing this compound's anti-angiogenic effects relied on elegant in vivo models that allowed for the direct observation and quantification of neovascularization. The two most pivotal assays were the rabbit cornea micropocket assay and the chick chorioallantoic membrane (CAM) assay.

The Rabbit Cornea Micropocket Assay

The avascular nature of the cornea provided a clear backdrop against which to study the growth of new blood vessels. In this model, a small pellet containing a pro-angiogenic stimulus, most notably basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), was surgically implanted into a surgically created pocket in the rabbit cornea.[1][2] The subsequent growth of blood vessels from the limbal vasculature towards the pellet could be observed and quantified over several days.

The Chick Chorioallantoic Membrane (CAM) Assay

The CAM, a highly vascularized extraembryonic membrane of the chicken embryo, served as another critical model. Test substances could be applied directly to the CAM, and their effects on the dense capillary network could be readily observed and quantified. This model was instrumental in assessing the anti-angiogenic potential of this compound and its analogs.

Quantitative Data from Seminal Studies

The early research provided compelling quantitative evidence of this compound's ability to inhibit induced neovascularization. The following tables summarize key findings from this period.

| Experiment | Angiogenic Stimulus | This compound Dosage | Inhibition of Neovascularization | Reference |

| Rabbit Cornea Micropocket Assay | Basic Fibroblast Growth Factor (bFGF) | 200 mg/kg (oral) | Significant inhibition of vessel growth observed. | D'Amato et al., 1994[1] |

| Rabbit Cornea Micropocket Assay | Vascular Endothelial Growth Factor (VEGF) | 200 mg/kg (oral, twice daily) | Significant inhibition of corneal angiogenesis (P < 0.0001) after 5 days of treatment.[3] | Kruse et al., 1998 |

| Mouse Cornea Micropocket Assay | Basic Fibroblast Growth Factor (bFGF) & Vascular Endothelial Growth Factor (VEGF) | Intraperitoneal administration | Significant inhibition of neovascularization.[4] | Kenyon et al., 1997 |

| This compound Analog | Experimental Model | Relative Anti-Angiogenic Potency | Key Observation | Reference |

| S(-)-enantiomer | Mouse Cornea Micropocket Assay | Strongest anti-angiogenic activity | The anti-angiogenic effect was found to be stereospecific.[4] | Kenyon et al., 1997 |

| Phthaloyl glutamic acid (hydrolysis product) | Mouse Cornea Micropocket Assay | Retained anti-angiogenic activity | Suggested that metabolites of this compound could be responsible for its activity.[4] | Kenyon et al., 1997 |

Experimental Protocols

Rabbit Cornea Micropocket Assay Protocol

-

Animal Model: New Zealand White rabbits were utilized for these experiments.

-

Anesthesia: Animals were anesthetized prior to the surgical procedure.

-

Pellet Formulation:

-

A solution of bFGF or VEGF was mixed with sucralfate and poly(2-hydroxyethyl methacrylate) (Hydron) to form a slow-release pellet.

-

The concentration of the growth factor in the pellet was carefully controlled to induce a consistent angiogenic response.

-

-

Surgical Procedure:

-

A small incision was made in the cornea.

-

A micropocket was created in the corneal stroma using a fine spatula.

-

The slow-release pellet containing the angiogenic factor was implanted into the pocket, typically 2 mm from the limbus.

-

-

This compound Administration:

-

Quantification of Angiogenesis:

-

The growth of new blood vessels was observed daily using a slit-lamp biomicroscope.

-

The area of neovascularization was quantified by measuring the length of the new vessels and the circumferential extent of the vascularized area.

-

References

- 1. A review of angiogenesis and antiangiogenic therapy with this compound in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a treatment option for bleeding GI angiodysplasias in dialysed patients - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Therapeutic Class: A Technical Guide to the Foundational Discoveries in Immunomodulatory Drug (IMiD®) Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the seminal discoveries that led to the development of immunomodulatory drugs (IMiDs), a class of therapeutics that has revolutionized the treatment of certain hematological malignancies. From the tragic history of thalidomide to the rational design of its potent analogs, lenalidomide and pomalidomide, this document provides a comprehensive overview of the key experiments, quantitative data, and groundbreaking insights that underpin our understanding of these powerful agents.

The Re-emergence of this compound: From Teratogen to Therapeutic

Initially marketed as a sedative in the 1950s, this compound was quickly withdrawn due to its devastating teratogenic effects. However, astute clinical observations in the 1960s revealed its profound anti-inflammatory properties, leading to its re-evaluation and eventual repurposing.

Early Clinical Observations in Erythema Nodosum Leprosum (ENL)

A pivotal 1965 study by Dr. Jacob Sheskin reported the dramatic efficacy of this compound in treating the painful inflammatory complications of leprosy known as Erythema Nodosum Leprosum (ENL). This serendipitous discovery marked the beginning of this compound's redemption and sparked interest in its immunomodulatory potential.

Unraveling the Anti-Inflammatory Mechanism: TNF-α Inhibition

Subsequent research sought to elucidate the molecular basis of this compound's anti-inflammatory effects. A foundational 1993 paper by Moreira et al. demonstrated that this compound selectively inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[1][2][3][4]

Experimental Protocol: TNF-α mRNA Degradation Assay (Moreira et al., 1993)

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Treatment: Cells were treated with this compound at various concentrations.

-

RNA Analysis: After treatment, total RNA was extracted, and the levels of TNF-α mRNA were quantified using Northern blot analysis. The stability of the mRNA was assessed by treating the cells with a transcription inhibitor (actinomycin D) and measuring the rate of TNF-α mRNA decay over time.